3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the use of one-pot gold-catalyzed tandem cyclization−fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of eco-friendly catalysts and simple reaction workup procedures are emphasized in recent synthetic protocols .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), 4-toluenesulfonyl chloride, and methanesulfonic acid (MsOH) . Reaction conditions often involve temperatures ranging from room temperature to 80°C and the use of catalysts like 18-crown-6 .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of 18-crown-6 catalyst results in isoxazole-linked glyco-conjugates .
Scientific Research Applications
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts as an HDAC inhibitor by binding to the active site of the enzyme, thereby preventing the deacetylation of histones . This leads to changes in gene expression and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: Known for its anticonvulsant properties.
Fluoroisoxazoles: Synthesized using one-pot gold-catalyzed tandem cyclization−fluorination.
3,5-Disubstituted isoxazole scaffolds: Potential anti-Parkinson agents.
Uniqueness
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester is unique due to its trifluoromethyl group, which enhances its biological activity and stability . This makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)-1,2-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c1-16-9(15)5-2-3-7-6(4-5)8(14-17-7)10(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZZSGGSZHFKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.